BenchChemオンラインストアへようこそ!

4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid

Molecular weight Molecular formula Piperazine derivatives

The target compound, 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid (CAS 1353944-91-8), is a polyfunctional piperazine derivative characterized by a Boc-protected secondary amine, a 2-chloronicotinoyl amide moiety, and a free carboxylic acid group. With a molecular formula of C₁₆H₂₀ClN₃O₅ and a molecular weight of 369.80 g/mol, it belongs to a class of 4-substituted piperazine-2-carboxylic acids—a scaffold recognized for its potential utility in CNS drug discovery.

Molecular Formula C16H20ClN3O5
Molecular Weight 369.8
CAS No. 1353944-91-8
Cat. No. B2529146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid
CAS1353944-91-8
Molecular FormulaC16H20ClN3O5
Molecular Weight369.8
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)C2=C(N=CC=C2)Cl
InChIInChI=1S/C16H20ClN3O5/c1-16(2,3)25-15(24)19-7-8-20(11(9-19)14(22)23)13(21)10-5-4-6-18-12(10)17/h4-6,11H,7-9H2,1-3H3,(H,22,23)
InChIKeyLQAVNMCCVSWEKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid (CAS 1353944-91-8): Structural Overview & Comparator Identification


The target compound, 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid (CAS 1353944-91-8), is a polyfunctional piperazine derivative characterized by a Boc-protected secondary amine, a 2-chloronicotinoyl amide moiety, and a free carboxylic acid group . With a molecular formula of C₁₆H₂₀ClN₃O₅ and a molecular weight of 369.80 g/mol, it belongs to a class of 4-substituted piperazine-2-carboxylic acids—a scaffold recognized for its potential utility in CNS drug discovery [1]. Three structurally proximal comparators were identified for differential analysis: (1) 4-(2-Chloronicotinoyl)piperazine-2-carboxylic acid (CAS 1420784-95-7), which lacks the Boc protecting group; (2) tert-Butyl 4-(2-chloronicotinoyl)piperazine-1-carboxylate (CAS 551921-02-9), which lacks the 2-carboxylic acid; and (3) tert-Butyl 4-(2-chloronicotinoyl)-3-methylpiperazine-1-carboxylate (CAS 1353980-43-4), which bears a methyl substituent at the 3-position instead of a carboxylic acid. These structural distinctions are critical for procurement decisions where functional group availability dictates downstream synthetic utility.

Why Procurement Cannot Substitute Analogs for 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid


While several 2-chloronicotinoyl-piperazine congeners are commercially available, their divergent functional group inventories render them non-interchangeable in synthetic workflows. The presence of both a Boc-protected secondary amine and a free carboxylic acid on the piperazine ring in the target compound constitutes a specific orthogonal protection pattern . Comparator 1 (CAS 1420784-95-7) lacks the Boc group entirely, meaning direct use in sequences requiring subsequent N-deprotection would necessitate additional protection steps, compromising step economy. Comparator 2 (CAS 551921-02-9) lacks the 2-carboxylic acid handle, precluding its use in amide coupling or esterification reactions at that position without de novo functionalization . Comparator 3 (CAS 1353980-43-4) substitutes the carboxylic acid with a methyl group, altering both the steric profile and hydrogen-bonding capacity at a position critical for molecular recognition. Generic substitution thus introduces synthetic inefficiency, altered reactivity, and potential failure in convergent synthetic routes.

Quantitative Differentiation Evidence for 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid vs. Analogs


Molecular Weight & Formula Differentiation: Target vs. Des-Boc and Des-COOH Analogs

The target compound (C₁₆H₂₀ClN₃O₅, MW 369.80 g/mol) differs substantially in molecular formula and weight from the three most proximal commercially available analogs . Comparator 1 (CAS 1420784-95-7), the des-Boc analog, has the formula C₁₁H₁₂ClN₃O₃ and MW 269.68 g/mol—a difference of 100.12 g/mol attributable to the absence of the tert-butoxycarbonyl group. Comparator 2 (CAS 551921-02-9), the des-COOH analog, has the formula C₁₅H₂₀ClN₃O₃ and MW 325.79 g/mol—a difference of 44.01 g/mol corresponding to the replacement of COOH with H. Comparator 3 (CAS 1353980-43-4), the 3-methyl analog, has the formula C₁₆H₂₂ClN₃O₃ and MW 339.82 g/mol—a difference of 29.98 g/mol reflecting substitution of COOH with CH₃ . These molecular weight differences directly impact molar quantities in stoichiometric calculations, solution preparation, and analytical method development.

Molecular weight Molecular formula Piperazine derivatives Building blocks

Functional Group Inventory: Orthogonal Protection vs. Single-Function Analogs

The target compound uniquely provides three chemically distinct functional groups within a single molecule: a Boc-protected secondary amine, a free carboxylic acid, and a 2-chloronicotinoyl amide . Quantitative functional group comparison reveals: Comparator 1 (CAS 1420784-95-7) possesses only the carboxylic acid and 2-chloronicotinoyl amide (2 functional handles); Comparator 2 (CAS 551921-02-9) possesses only the Boc-protected amine and 2-chloronicotinoyl amide (2 functional handles); Comparator 3 (CAS 1353980-43-4) possesses the Boc-protected amine and 2-chloronicotinoyl amide but substitutes the COOH with a CH₃ group at the 3-position, providing zero carboxylic acid reactivity . The target compound therefore offers three reactive handles (Boc-amine, COOH, 2-chloropyridyl) enabling up to three sequential orthogonal transformations without additional protection/deprotection steps.

Orthogonal protection Functional group Synthetic intermediate Amide coupling

Commercially Available Purity: Target Compound (98%) vs. Analog Purity Grades

Among vendors not excluded by the source restriction, the target compound is listed with a purity specification of 98% (HPLC) from Leyan (Product No. 1779844) . Comparator 1 (CAS 1420784-95-7) is listed at 95% purity from ChemSrc; Comparator 2 (CAS 551921-02-9) is listed at 95% purity from CymitQuimica ; Comparator 3 (CAS 1353980-43-4) purity data are not uniformly reported across non-excluded vendors. The 3-percentage-point purity advantage (98% vs. 95%) for the target compound represents a 60% reduction in total impurity burden (2% vs. 5%), which is relevant for applications requiring high-fidelity analytical standards or where impurities could interfere with biological assay readouts.

Purity Quality control Procurement specification HPLC

Hazard Classification: Target Compound (Warning) vs. Unspecified Risk Profiles of Analogs

The target compound carries a defined GHS hazard classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) statements, accompanied by the 'Warning' signal word . This explicit safety profile allows procurement teams to implement appropriate handling protocols (P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338). In contrast, Comparator 1 (CAS 1420784-95-7) and Comparator 3 (CAS 1353980-43-4) lack publicly available, vendor-documented GHS classifications in non-excluded databases, creating uncertainty in risk assessment and personal protective equipment (PPE) specification during procurement.

Safety Hazard classification GHS Handling

Structural Core: Piperazine-1,3-dicarboxylic Acid Scaffold vs. Piperazine-1-carboxylic Acid Analogs

The target compound incorporates a piperazine-1,3-dicarboxylic acid core (1-tert-butyl ester, 3-carboxylic acid), which is structurally aligned with the 4-substituted piperazine-2-carboxylic acid scaffold described in US Patent 5,399,693 as having CNS-depressant activity at specific receptor sites [1]. Comparator 2 and Comparator 3 are based on a piperazine-1-carboxylic acid scaffold (single carboxylic acid equivalent), placing them in a different structural subclass. While no direct head-to-head biological data are available for the exact target compound, class-level inference from the patent literature suggests that the 1,3-dicarboxylic acid substitution pattern is associated with distinct pharmacological properties compared to mono-carboxylic acid analogs. This scaffold distinction is relevant for procurement decisions in CNS-focused drug discovery programs where the piperazine-2-carboxylic acid motif has precedent for biological activity.

Piperazine-1,3-dicarboxylic acid Scaffold CNS Patent

Procurement Application Scenarios for 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid


Medicinal Chemistry: CNS-Focused Fragment Library Synthesis Requiring Orthogonal Protection

In fragment-based drug discovery targeting CNS receptors, the target compound's three orthogonal functional handles (Boc-amine, free COOH, 2-chloronicotinoyl amide) enable sequential diversification without intermediate protection/deprotection steps . The piperazine-1,3-dicarboxylic acid scaffold is aligned with the pharmacophoric pattern disclosed in US 5,399,693 for CNS-active 4-substituted piperazine-2-carboxylic acids [1]. Procurement of the 98% purity grade (Leyan) minimizes impurity-related false positives in high-throughput screening cascades. Analogs lacking either the Boc group or the carboxylic acid would require additional synthetic steps, reducing library synthesis throughput and increasing cost per final compound.

Process Chemistry: Late-Stage Intermediate for cGMP-Relevant Synthetic Routes

For process chemistry groups developing scalable routes to APIs, the target compound provides a well-characterized intermediate with documented GHS hazard data (H302, H315, H319, H335; Signal: Warning) and defined precautionary statements, facilitating EHS compliance in kilo-lab and pilot-plant settings . The 98% purity specification reduces the impurity burden by 60% relative to 95% purity analogs, and the explicit hazard documentation eliminates the regulatory ambiguity associated with analogs lacking standardized safety data [1]. The 2-chloronicotinoyl group provides a synthetic handle for further palladium-catalyzed cross-coupling reactions, supporting late-stage diversification strategies.

Analytical Chemistry: Reference Standard Preparation for LC-MS Method Development

The target compound's well-defined molecular weight (369.80 g/mol) and molecular formula (C₁₆H₂₀ClN₃O₅) facilitate accurate mass spectrometry method development, with the chlorine atom providing a distinctive isotopic pattern (³⁵Cl:³⁷Cl ≈ 3:1 ratio) useful for identity confirmation . The 98% purity makes it suitable as a reference standard for quantifying related substances in reaction monitoring. Analogs with lower purity (95%) or undocumented purity would introduce greater uncertainty in calibration curve linearity and limit of quantitation (LOQ) determinations. The documented GHS classification also supports proper laboratory handling during analytical method validation.

Building Block Procurement for Kinase Inhibitor or GPCR Modulator Programs

Piperazine derivatives are privileged scaffolds in kinase inhibitor and GPCR modulator programs. The target compound's 2-chloronicotinoyl moiety is structurally reminiscent of nicotinamide-based pharmacophores found in several FDA-approved kinase inhibitors, and the Boc-piperazine-2-carboxylic acid core provides a versatile template for parallel amide coupling chemistry . Although no direct potency data are available for the target compound against specific kinase or GPCR targets, the scaffold's alignment with the patented piperazine-2-carboxylic acid CNS-active series [1] supports its selection over non-carboxylic-acid analogs for programs requiring hydrogen-bond donor/acceptor capacity at the piperazine 2-position. Procurement teams should request certificates of analysis (CoA) to verify batch-specific purity prior to committing to multi-gram purchase orders.

Quote Request

Request a Quote for 4-(tert-Butoxycarbonyl)-1-(2-chloronicotinoyl)piperazine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.